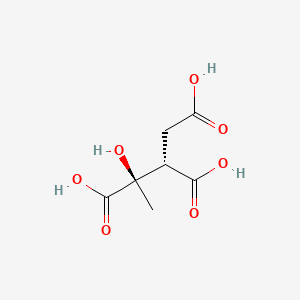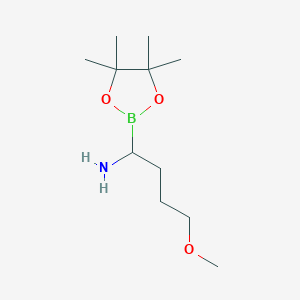
(2S,3R)-3-羟基丁烷-1,2,3-三羧酸
描述
“(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid” is a chiral molecule with two stereocenters . The (2S,3R) designation indicates the configuration of these stereocenters. The molecule contains a hydroxy group (-OH) and three carboxylic acid groups (-COOH), which are likely to contribute to its reactivity and properties.
Molecular Structure Analysis
The molecule’s structure includes a butane backbone with a hydroxy group on the third carbon and carboxylic acid groups on the first, second, and third carbons . The presence of multiple carboxylic acid groups suggests that the molecule could exist in different forms depending on the pH of the solution it’s in.Chemical Reactions Analysis
The carboxylic acid groups are likely to be involved in reactions such as esterification and amide formation. The hydroxy group could potentially be involved in reactions such as ether formation or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid groups would make it polar and potentially capable of hydrogen bonding. Depending on the specific arrangement of these groups in the molecule, it might be soluble in water .科学研究应用
合成和生物学相关性
- 立体控制合成:该化合物用于立体控制合成,衍生自乳酸,并作为细菌和真菌中通过甲基柠檬酸循环将丙酸盐氧化为丙酮酸的中间体 (Darley 等人,2003 年)。
酶反应
- 烯酰辅酶 A 水合酶反应:一项研究证明了水合酶上 3-羟基丁酰辅酶 A 以顺式构型立体选择性消除水分,突出了该化合物在酶促过程中的重要性 (Willadsen & Eggerer,1975 年)。
物理和化学性质
- 玻璃形成性质:对 3-甲基丁烷-1,2,3-三羧酸(一种密切相关的化合物)的研究探索了其作为大气氧化产物的作用及其物理化学性质,例如水溶性和相态 (Dette 等人,2014 年)。
诊断标志物
- 代谢性疾病分析:该化合物也称为甲基柠檬酸,是遗传性代谢性疾病的诊断标志物。它被研究用于健康人和患者的发生,以及作为长期治疗标志物的潜力 (Podebrad 等人,1999 年)。
治疗应用
- 肾素抑制剂:该化合物的衍生物已被用于设计血管紧张素原过渡态类似物,作为人血浆肾素的有效抑制剂,这在治疗研究中具有重要意义 (Thaisrivongs 等人,1987 年)。
化学合成
- 不对称合成:该化合物已不对称合成,突出了其在立体化学领域的重要性及其在化学合成中的应用 (Solladié-Cavallo & Khiar,1990 年)。
工业应用
- 生物生产:它参与苹果酸的生物生产,苹果酸是食品、化学和制药工业中的关键化合物,突出了其在生物技术应用中的作用 (Dai 等人,2018 年)。
生化研究
- 烯烃的氧化:该化合物在烯烃的氧化中发挥作用,显示了其在生化反应和研究中的重要性 (Dong 等人,2012 年)。
作用机制
Target of Action
The primary target of DL-threo-2-methylisocitrate is isocitrate lyase 1 (ICL1) . ICL1 is an enzyme that plays a crucial role in the glyoxylate cycle, a pathway that enables the body to convert fats into sugars. It catalyzes the cleavage of isocitrate to succinate and glyoxylate .
Mode of Action
DL-threo-2-methylisocitrate acts as a substrate for ICL1 . The Km of purified recombinant ICL1 for threo-D(s)L(s)-isocitrate (ICA) was determined to be 188 μM using Michaelis-Menten non-linear least squares fit, with a kcat of 5.24 s-1 . The Km for DL-threo-2-methylisocitrate was approximately fourfold higher at 718 μM with a kcat of 1.25 s-1 .
Biochemical Pathways
DL-threo-2-methylisocitrate is involved in the glyoxylate and methylcitrate cycles . These cycles are critical for the metabolism of certain organisms, including Mycobacterium tuberculosis . The compound’s interaction with ICL1 influences these biochemical pathways, affecting the conversion of fats into sugars .
Result of Action
The interaction of DL-threo-2-methylisocitrate with ICL1 affects the glyoxylate and methylcitrate cycles . This can influence the metabolism of certain organisms, potentially leading to changes at the molecular and cellular levels . .
生化分析
Biochemical Properties
DL-threo-2-methylisocitrate is primarily known for its role as a substrate of isocitrate lyase 1 (ICL1). The enzyme ICL1 catalyzes the cleavage of isocitrate into succinate and glyoxylate. The interaction between DL-threo-2-methylisocitrate and ICL1 is characterized by a Km value of approximately 718 μM and a kcat of 1.25 s^-1, which indicates a relatively high affinity and catalytic efficiency . This compound is also involved in the methylcitrate cycle, where it interacts with enzymes such as methylcitrate synthase and methylcitrate dehydratase .
Cellular Effects
DL-threo-2-methylisocitrate influences various cellular processes, particularly in bacteria such as Mycobacterium tuberculosis. It is involved in the metabolism of propionate, a by-product of fatty acid oxidation. The accumulation of DL-threo-2-methylisocitrate can lead to toxic effects on cells if not properly metabolized. It affects cell signaling pathways and gene expression related to the methylcitrate cycle, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of DL-threo-2-methylisocitrate involves its interaction with isocitrate lyase 1 (ICL1). The enzyme catalyzes the cleavage of DL-threo-2-methylisocitrate into pyruvate and succinate. This reaction is crucial for the metabolism of propionate in bacteria. The binding of DL-threo-2-methylisocitrate to ICL1 involves specific amino acid residues in the active site, which accommodate the additional methyl group without significant changes to the enzyme’s structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-threo-2-methylisocitrate can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that DL-threo-2-methylisocitrate is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that prolonged exposure to DL-threo-2-methylisocitrate can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of DL-threo-2-methylisocitrate in animal models vary with different dosages. At low doses, it can be metabolized efficiently without causing significant adverse effects. At high doses, DL-threo-2-methylisocitrate can lead to toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which DL-threo-2-methylisocitrate can be safely administered .
Metabolic Pathways
DL-threo-2-methylisocitrate is involved in the methylcitrate cycle, a metabolic pathway that helps in the clearance of propionyl-CoA, a by-product of fatty acid oxidation. The enzymes involved in this pathway include methylcitrate synthase, methylcitrate dehydratase, and isocitrate lyase 1. These enzymes catalyze the conversion of propionyl-CoA to pyruvate and succinate, which are then utilized in the tricarboxylic acid (TCA) cycle .
Transport and Distribution
Within cells, DL-threo-2-methylisocitrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of DL-threo-2-methylisocitrate across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of DL-threo-2-methylisocitrate is crucial for its role in metabolic pathways and cellular processes .
Subcellular Localization
DL-threo-2-methylisocitrate is primarily localized in the mitochondria, where it participates in the methylcitrate cycle. The enzymes involved in this cycle, including isocitrate lyase 1, are also localized in the mitochondria. This subcellular localization is essential for the efficient metabolism of DL-threo-2-methylisocitrate and the proper functioning of the methylcitrate cycle .
属性
IUPAC Name |
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPKXCSHMJWCF-WVBDSBKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)C(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209270 | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71183-66-9 | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71183-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)


![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)
![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)
